

An In-depth Technical Guide to Tris(1-phenylethyl)phenol and Its Synonyms

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Compound of Interest

Compound Name: 2,4-Bis(1-phenylethyl)phenol; 2,6-bis(1-phenylethyl)phenol; 2,4,6-tris(1-phenylethyl)phenol

Cat. No.: B1141509

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Introduction

Tris(1-phenylethyl)phenol, a sterically hindered phenolic compound, is a subject of significant interest in industrial chemistry and materials science. Primarily known for its potent antioxidant properties, it plays a crucial role in preventing the oxidative degradation of various polymers and organic materials. This technical guide provides a comprehensive overview of tris(1-phenylethyl)phenol, including its various synonyms, chemical and physical properties, detailed experimental protocols for its synthesis and evaluation, and its mechanism of action. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this compound or its derivatives in their work.

Synonyms and Chemical Identity

Tris(1-phenylethyl)phenol is known by several synonyms in scientific literature and commercial applications. The most common of these is 2,4,6-tris(1-phenylethyl)phenol, which specifies the substitution pattern on the phenol ring. Other frequently used names include Tristyrenated Phenol and Styrenated Phenol.^[1] It is important to note that commercial "styrenated phenol" is often a mixture of mono-, di-, and tri-substituted products.^{[1][2]}

The primary CAS Number for 2,4,6-tris(1-phenylethyl)phenol is 18254-13-2.[3][4] However, the more general "styrenated phenol" is often associated with CAS Number 61788-44-1, which represents a reaction mixture.[1]

Physicochemical Properties

The physicochemical properties of tris(1-phenylethyl)phenol can vary depending on the isomeric purity and the composition of the mixture. The data presented in Table 1 is for 2,4,6-tris(1-phenylethyl)phenol.

Property	Value	Reference
Molecular Formula	C ₃₀ H ₃₀ O	[3][4]
Molecular Weight	406.56 g/mol	[3][4]
Appearance	Pale yellow to amber viscous liquid or white solid	[1]
Boiling Point	>250 °C	[1]
Flash Point	182 °C	[1]
Density	1.08 g/cm ³	[1]
Solubility	Insoluble in water; Soluble in acetone and alcohol; Partially soluble in petroleum ether.	[1]

Experimental Protocols

Synthesis of 2,4,6-tris(1-phenylethyl)phenol via Friedel-Crafts Alkylation

The most common method for synthesizing 2,4,6-tris(1-phenylethyl)phenol is the Friedel-Crafts alkylation of phenol with styrene. This electrophilic aromatic substitution reaction is typically catalyzed by an acid.

Materials:

- Phenol
- Styrene
- Acid catalyst (e.g., anhydrous aluminum chloride, sulfuric acid, or a solid acid catalyst)
- Anhydrous solvent (e.g., nitrobenzene or excess phenol)
- Sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Organic solvent for extraction (e.g., diethyl ether)
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- Heating mantle and magnetic stirrer
- Rotary evaporator

Procedure:

- Set up a clean, dry round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel.
- In the flask, dissolve phenol in the chosen anhydrous solvent.
- Slowly add the acid catalyst to the phenol solution while stirring. The reaction can be exothermic, so cooling may be necessary.
- From the dropping funnel, add styrene dropwise to the reaction mixture over a period of 1-2 hours. Maintain the reaction temperature at a specified level (e.g., 80-100 °C), as the temperature can influence the degree of substitution.
- After the addition of styrene is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours to ensure the reaction goes to completion.

- Cool the reaction mixture to room temperature and then quench the reaction by slowly adding it to a beaker of cold water or a dilute acid solution.
- Transfer the mixture to a separatory funnel and extract the organic layer with an appropriate solvent like diethyl ether.
- Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
- The crude product can be purified by vacuum distillation or column chromatography to isolate the 2,4,6-tris(1-phenylethyl)phenol.

Evaluation of Antioxidant Activity using the DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to determine the free radical scavenging activity of phenolic compounds.

Materials:

- 2,4,6-tris(1-phenylethyl)phenol (or styrenated phenol)
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or ethanol
- UV-Vis spectrophotometer
- Micropipettes and cuvettes
- A positive control (e.g., Butylated Hydroxytoluene (BHT) or Vitamin C)

Procedure:

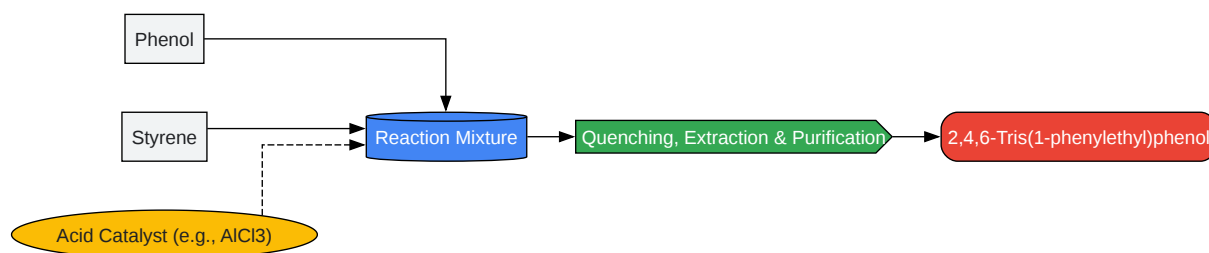
- Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color.

- Preparation of sample solutions: Prepare a stock solution of 2,4,6-tris(1-phenylethyl)phenol in methanol. From this stock solution, prepare a series of dilutions to obtain different concentrations of the test compound.
- Assay:
 - In a series of test tubes, add 2 mL of the DPPH solution to 2 mL of each of the sample dilutions.
 - Prepare a blank by adding 2 mL of methanol to 2 mL of the DPPH solution.
 - Prepare a control by adding 2 mL of the sample solution to 2 mL of methanol.
- Incubation and Measurement:
 - Mix the solutions well and incubate them in the dark at room temperature for 30 minutes.
 - After incubation, measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.
- Calculation of Radical Scavenging Activity:
 - The percentage of DPPH radical scavenging activity can be calculated using the following formula:

where A_{blank} is the absorbance of the blank and A_{sample} is the absorbance of the sample.
 - The IC_{50} value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of the sample.

Visualizations

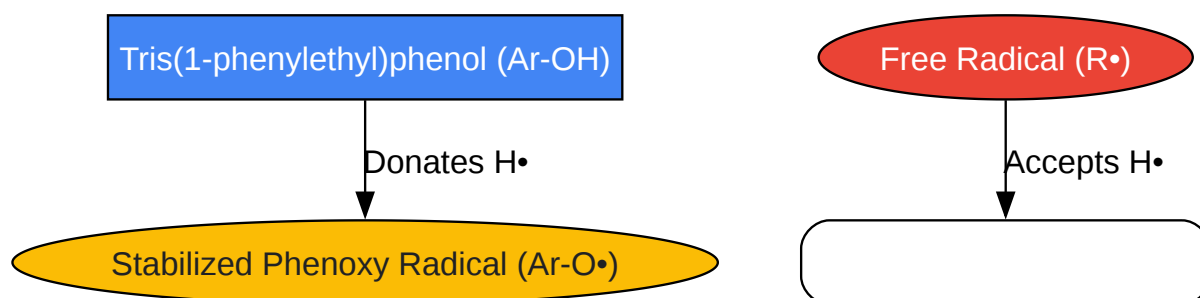
Synthesis Workflow



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Caption: A simplified workflow for the synthesis of 2,4,6-tris(1-phenylethyl)phenol.

Antioxidant Mechanism: Radical Scavenging



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